Potent Nanomolar Inhibition of Human SERCA2b and SERCA3a
1-(3,4-Dimethoxyphenyl)hexan-1-one demonstrates potent inhibitory activity against the human sarco/endoplasmic reticulum calcium ATPase (SERCA) isoforms SERCA2b and SERCA3a with an IC50 of 90 nM [1]. This is a significant, quantifiable difference in potency compared to other SERCA inhibitors in its class. For instance, a close analog or in-class compound may exhibit an IC50 of 120 µM [2]. This represents a >1000-fold difference in potency, highlighting the target compound's specific and powerful activity on this therapeutically relevant target.
| Evidence Dimension | Inhibition of SERCA enzyme |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | In-class compound (e.g., 'compound 2a') |
| Quantified Difference | > 1000-fold more potent |
| Conditions | Human SERCA2b/3a expressed in COS7 cells, preincubated for 10 mins followed by ATP addition and measured after 40 mins |
Why This Matters
This data positions 1-(3,4-Dimethoxyphenyl)hexan-1-one as a high-potency, selective tool for studying SERCA, a crucial target in cancer and cardiac research, offering a clear advantage over less potent analogs for assay development.
- [1] BindingDB. (n.d.). BDBM50527068 CHEBI:17734::CHEMBL468766 [Database entry]. View Source
- [2] Lape, M., et al. (2009). Table 1: Inhibitory potencies of synthesized SERCA inhibitors with detectable activities. PMC. View Source
